H-DL-Pro-OH-d7

Description

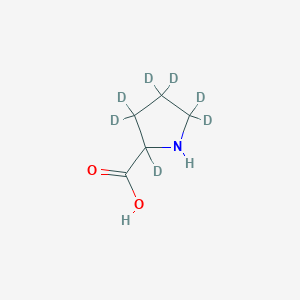

H-DL-Pro-OH-d7 is a deuterated analog of the racemic proline derivative H-DL-Pro-OH (CAS 609-36-9). The "d7" designation indicates the substitution of seven hydrogen atoms with deuterium, a common isotopic labeling strategy to enhance metabolic stability or enable tracking in pharmacokinetic studies.

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

2,3,3,4,4,5,5-heptadeuteriopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i1D2,2D2,3D2,4D |

InChI Key |

ONIBWKKTOPOVIA-VNEWRNQKSA-N |

Isomeric SMILES |

[2H]C1(C(C(NC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H] |

Canonical SMILES |

C1CC(NC1)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

H-DL-Pro-OH-d7, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

H-DL-Pro-OH-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H-DL-Pro-OH-d7 exerts its effects is primarily through its role as a tracer. The incorporation of deuterium into the compound allows researchers to track its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug metabolism . The molecular targets and pathways involved depend on the specific application and system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Features |

|---|---|---|---|---|---|

| H-DL-Pro-OH | 609-36-9 | C₅H₉NO₂ | 115.13 | H (Hydrogen) | Free amino acid, no protecting group |

| This compound* | N/A | C₅D₇H₂NO₂ | ~122.17 | H (Hydrogen) | Deuterated for isotopic studies |

| Z-DL-Pro-OH | 5618-96-2 | C₁₃H₁₅NO₄ | 249.26 | Z (Carbobenzoxy) | Enhanced stability for peptide synthesis |

| Ac-DL-Pro-OH | 1074-79-9 | C₇H₁₁NO₃ | 157.16 | Ac (Acetyl) | Improved solubility and lipophilicity |

*Estimated molecular weight for this compound assumes seven deuterium substitutions.

Physicochemical and Functional Differences

- Ac-DL-Pro-OH, with an acetyl group, likely has improved solubility in organic solvents compared to H-DL-Pro-OH. Deuterated this compound may exhibit slightly altered solubility due to isotopic effects but is expected to mirror the non-deuterated form overall.

Stability :

- H-DL-Pro-OH is stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents .

- Z-DL-Pro-OH’s carbobenzoxy group enhances stability during peptide synthesis, reducing unintended side reactions .

- Deuterated compounds like this compound often show increased metabolic stability due to the kinetic isotope effect, though specific data is lacking in the evidence.

- Applications: H-DL-Pro-OH: Used as a building block in racemic mixtures for drug discovery . Z-DL-Pro-OH: Employed in peptide synthesis where temporary amine protection is required . Ac-DL-Pro-OH: Applied in studies requiring enhanced membrane permeability or modified pharmacokinetics .

Biological Activity

H-DL-Pro-OH-d7, a deuterated form of 4-hydroxyproline, is gaining attention in the field of biochemical research due to its unique properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Overview of this compound

4-Hydroxyproline (Hyp) is an amino acid derivative of proline, significant for its role in collagen stability and structure. The deuterated version, this compound, is utilized in various studies to trace metabolic pathways and assess biological functions due to its isotopic labeling.

Biological Activities

1. Metabolic Pathways:

Research indicates that Hyp can be metabolized anaerobically by gut microbiota, particularly by species such as Clostridium difficile. This metabolic pathway involves the conversion of Hyp to proline (Pro), which serves as an electron acceptor in microbial fermentation processes. The presence of enzymes like HypD highlights the importance of Hyp in gut health and microbial ecology .

2. Role in Collagen Synthesis:

Hyp is crucial for collagen stability. Studies suggest that this compound may enhance collagen synthesis through its incorporation into collagen molecules, potentially improving tissue repair mechanisms. This has implications for wound healing and connective tissue disorders.

3. Impact on Gut Microbiota:

The metabolism of Hyp by gut bacteria may influence the composition and function of the microbiome. By utilizing Hyp as a nutrient source, these bacteria can affect host health by modulating inflammatory responses and pathogen resistance .

Case Studies

-

Study on Gut Microbiota:

A study explored the role of Hyp metabolism in C. difficile infections. It was found that the fermentation pathways involving Hyp significantly affected the virulence factors of C. difficile, suggesting that this compound could play a role in microbial competition within the gut . -

Collagen Synthesis Enhancement:

Another investigation assessed the effects of this compound on fibroblast cultures. Results indicated that fibroblasts treated with this compound showed increased collagen production compared to controls, emphasizing its potential therapeutic applications in fibrosis-related conditions.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Gut Microbiota Study | Increased fermentation of Hyp by C. difficile | Potential for developing probiotics |

| Collagen Synthesis Study | Enhanced collagen production in fibroblast cultures | Therapeutic potential in wound healing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.